molecular formula C11H14FNO B12619257 (2R)-2-(4-fluorophenyl)-4-methylmorpholine CAS No. 920802-15-9

(2R)-2-(4-fluorophenyl)-4-methylmorpholine

Cat. No.: B12619257
CAS No.: 920802-15-9
M. Wt: 195.23 g/mol
InChI Key: MLCKFDUWYLGQKE-NSHDSACASA-N
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Description

(2R)-2-(4-fluorophenyl)-4-methylmorpholine is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a fluorophenyl group and a methyl group attached to the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(4-fluorophenyl)-4-methylmorpholine typically involves the reaction of 4-fluoroaniline with epichlorohydrin to form an intermediate, which is then reacted with methylamine to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced technologies such as microreactors to control reaction parameters precisely and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(4-fluorophenyl)-4-methylmorpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

(2R)-2-(4-fluorophenyl)-4-methylmorpholine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2R)-2-(4-fluorophenyl)-4-methylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-(4-chlorophenyl)-4-methylmorpholine
  • (2R)-2-(4-bromophenyl)-4-methylmorpholine
  • (2R)-2-(4-methoxyphenyl)-4-methylmorpholine

Uniqueness

(2R)-2-(4-fluorophenyl)-4-methylmorpholine is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Biological Activity

(2R)-2-(4-fluorophenyl)-4-methylmorpholine is a morpholine derivative that has gained attention due to its potential biological activities, particularly in the context of neuroinflammation and cancer. This article reviews the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a morpholine ring substituted with a 4-fluorophenyl group and a methyl group. This structural configuration is crucial for its biological activity, influencing interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly as an agonist of the formyl peptide receptor 2 (FPR2). Activation of FPR2 has been linked to anti-inflammatory effects, making this compound a candidate for therapeutic applications in conditions characterized by inflammation.

Anti-Inflammatory Effects

  • Mechanism of Action : The compound activates FPR2 at submicromolar concentrations, leading to a reduction in pro-inflammatory cytokines such as interleukin (IL)-1β and tumor necrosis factor (TNF)-α in microglial cells stimulated with lipopolysaccharide (LPS) .
  • In Vivo Studies : In mouse models, administration of the compound has been shown to improve neuronal survival and reduce microglial activation in conditions like Alzheimer's disease, suggesting its potential as a neuroprotective agent .

Case Studies and Research Findings

Several studies have explored the pharmacological profile of this compound:

  • Neuroprotection in Alzheimer's Disease :
    • In organotypic hippocampal cultures treated with β-amyloid, the compound reduced cell death and pro-inflammatory mediator release while enhancing anti-inflammatory cytokine production .
    • Systemic administration in APP/PS1 mouse models demonstrated decreased microglial density and plaque load, indicating therapeutic potential against neurodegeneration .
  • In Vitro Pharmacokinetics :
    • The compound exhibited favorable metabolic stability with a half-life of approximately 48 minutes in rat microsomes, suggesting good bioavailability for therapeutic use .
  • Structure-Activity Relationship (SAR) :
    • Structural modifications have been explored to enhance potency. For instance, derivatives with different substituents on the phenyl ring were synthesized, revealing significant differences in activity profiles against various biological targets .

Data Tables

Study FocusFindingsReference
NeuroprotectionReduced TNF-α and IL-1β levels; improved neuronal survival in Alzheimer's models
PharmacokineticsMetabolic half-life of 48 minutes; good permeability across blood-brain barrier
Structure-Activity RelationshipModifications led to enhanced potency; specific derivatives showed improved selectivity

Properties

CAS No.

920802-15-9

Molecular Formula

C11H14FNO

Molecular Weight

195.23 g/mol

IUPAC Name

(2R)-2-(4-fluorophenyl)-4-methylmorpholine

InChI

InChI=1S/C11H14FNO/c1-13-6-7-14-11(8-13)9-2-4-10(12)5-3-9/h2-5,11H,6-8H2,1H3/t11-/m0/s1

InChI Key

MLCKFDUWYLGQKE-NSHDSACASA-N

Isomeric SMILES

CN1CCO[C@@H](C1)C2=CC=C(C=C2)F

Canonical SMILES

CN1CCOC(C1)C2=CC=C(C=C2)F

Origin of Product

United States

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